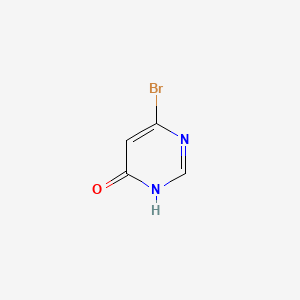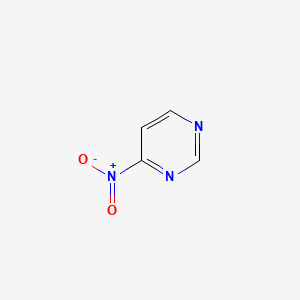
4-Nitropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitropyridine is a key intermediate in medicinal products . It can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .
Synthesis Analysis
4-Nitropyridine can be successfully prepared from pyridine N-oxide in a two-step approach . Pyridine N-oxide is nitrated with HNO and H2SO to give 4-nitropyridine N-oxide, followed by reaction with PCl to give the final product . The continuous flow methodology is used to minimize accumulation of the highly energetic and potentially explosive nitration product . By employing continuous extraction in the nitration step and applying the optimized conditions, a throughput of 0.716 kg 4-nitropyridine product per day from pyridine N-oxide with 83% yield and high selectivity in a continuous flow system was achieved .Molecular Structure Analysis
The molecular formula of 4-Nitropyridine is C5H4N2O2 .Chemical Reactions Analysis
The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO – 3 H 2SO mixed acid as the nitration reagent is usually exothermic and at higher temperatures, which can result in polynitration .Physical And Chemical Properties Analysis
2,4-Dichloro-5-nitropyrimidine, a compound similar to 4-Nitropyridine, has a melting point range of 29 - 30 °C .Wissenschaftliche Forschungsanwendungen
Antitumor Agents : A series of 2,4,6-trisubstituted-5-nitropyrimidines showed inhibition of cell proliferation in vitro, with 6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine being the most potent compound. These compounds suggested an alkylation mechanism of action (Thompson et al., 1997).
Transformation into Pyrazoles : 4-Methoxy-5-nitropyrimidine can be converted into 3-amino-4-nitropyrazole using ethanolic hydrazine hydrate. This transformation provides insights into the reactivity and potential applications of nitropyrimidines in synthesizing pyrazole derivatives (Biffin et al., 1968).
Synthesis of Olomoucine : 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine was used as a building block for the synthesis of olomoucine, demonstrating its utility in the regiocontrolled synthesis of substituted purines and related scaffolds (Hammarström et al., 2002).
Ring Transformation Reactions : 3-Methyl-5-nitropyrimidin-4(3H)-one reacts with carbonyl compounds to produce different kinds of ring transformations, offering synthetic equivalents for various functional groups and aiding in the development of heterocyclic chemistry (Nishiwaki et al., 2003).
Synthesis of Aromatic Substitutes : An unusual aromatic substitution reaction was observed in the synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine, which is an intermediate in the preparation of nitropyrimidines as inactivators of the DNA repairing protein MGMT (Lopez et al., 2009).
Antibacterial and Antioxidant Agents : A new series of 2,4-diaryl-6-methyl-5-nitropyrimidines exhibited significant activity against various bacterial strains and demonstrated antioxidant properties, indicating their potential in medicinal chemistry (Sura et al., 2013).
Cerebral Protective Agents : Novel 4-arylpyrimidine derivatives, with amino moieties in the pyrimidine ring, showed anti-anoxic activity and effectiveness against lipid peroxidation, highlighting their potential in neuroprotection (Kuno et al., 1992).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-nitropyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O2/c8-7(9)4-1-2-5-3-6-4/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPOSTLNPSOSSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10663903 |
Source


|
| Record name | 4-Nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10663903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitropyrimidine | |
CAS RN |
122429-13-4 |
Source


|
| Record name | 4-Nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10663903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

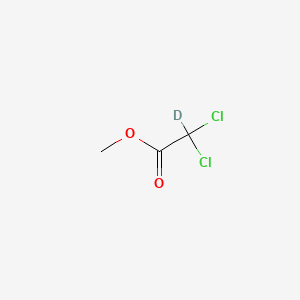
![3-(Propan-2-yl)bicyclo[2.2.2]octane-2-carbonyl chloride](/img/structure/B570320.png)

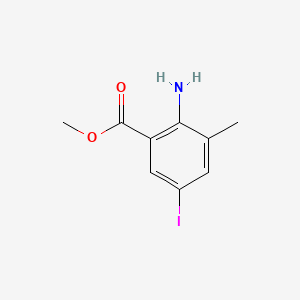


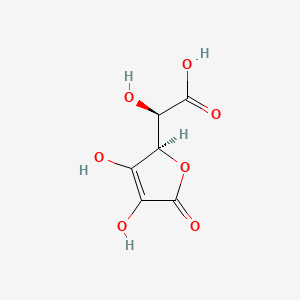


![[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B570335.png)
